molecular formula C14H11BrF2O B8176316 1-Bromo-2-fluoro-4-(2-fluorophenethoxy)benzene

1-Bromo-2-fluoro-4-(2-fluorophenethoxy)benzene

Cat. No.: B8176316
M. Wt: 313.14 g/mol
InChI Key: QMKDZMZEWMUSGC-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-(2-fluorophenethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a phenethoxy group

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-4-(2-fluorophenethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Etherification: The formation of the phenethoxy group through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate alkyl halide under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-(2-fluorophenethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding reduced forms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes.

Scientific Research Applications

1-Bromo-2-fluoro-4-(2-fluorophenethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-2-fluoro-4-(2-fluorophenethoxy)benzene exerts its effects depends on the specific reactions it undergoes. In general, the presence of halogen atoms and the phenethoxy group can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved may include enzyme inhibition, receptor binding, or participation in electron transfer processes.

Comparison with Similar Compounds

1-Bromo-2-fluoro-4-(2-fluorophenethoxy)benzene can be compared with other halogenated aromatic ethers, such as:

    1-Bromo-4-fluorobenzene: Lacks the phenethoxy group, making it less complex and potentially less reactive in certain chemical reactions.

    2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone: Contains additional bromine atoms and a ketone group, leading to different reactivity and applications.

    1-Bromo-2-fluoro-4-methoxybenzene:

The uniqueness of this compound lies in its specific combination of halogen atoms and the phenethoxy group, which can impart distinct reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-2-fluoro-4-[2-(2-fluorophenyl)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF2O/c15-12-6-5-11(9-14(12)17)18-8-7-10-3-1-2-4-13(10)16/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKDZMZEWMUSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCOC2=CC(=C(C=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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